molecular formula C22H19N3OS B2953350 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 897459-11-9

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2953350
CAS No.: 897459-11-9
M. Wt: 373.47
InChI Key: FOMUIPVMFGKOKK-UHFFFAOYSA-N
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Description

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a phenyl group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further connected to a tetrahydroquinoline moiety through an ethanone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of a thioamide with an α-haloketone in the presence of a base, such as potassium carbonate, to form the imidazo[2,1-b][1,3]thiazole core.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Coupling with Tetrahydroquinoline: The final step involves the coupling of the phenylimidazo[2,1-b][1,3]thiazole intermediate with tetrahydroquinoline through an ethanone linker, typically using a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-21(24-12-6-10-17-9-4-5-11-20(17)24)13-18-15-27-22-23-19(14-25(18)22)16-7-2-1-3-8-16/h1-5,7-9,11,14-15H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMUIPVMFGKOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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